molecular formula C22H30ClN3O6S B2678686 2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1189928-25-3

2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2678686
CAS No.: 1189928-25-3
M. Wt: 500.01
InChI Key: HIKZJFSWFANIRC-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzamide core substituted with methoxy groups and a piperazine ring, which is further functionalized with a methoxyphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, including the formation of the benzamide core, introduction of methoxy groups, and functionalization of the piperazine ring. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Functionalization of Piperazine Ring: The piperazine ring can be functionalized by reacting with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It may serve as a tool compound for studying receptor-ligand interactions and drug-receptor binding kinetics.

    Biology: The compound can be used in biochemical assays to investigate cellular pathways and mechanisms.

    Industry: It may find applications in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxydiphenylamine: Similar in having methoxy groups and aromatic rings.

    2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group.

    Indole Derivatives: Similar in having complex aromatic structures with potential biological activities.

Uniqueness

2,4-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonyl groups, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S.ClH/c1-29-17-4-7-19(8-5-17)32(27,28)25-14-12-24(13-15-25)11-10-23-22(26)20-9-6-18(30-2)16-21(20)31-3;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKZJFSWFANIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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